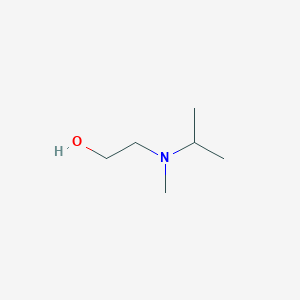

2-(Isopropyl(methyl)amino)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(propan-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2)7(3)4-5-8/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRNAQFDQREXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286402 | |

| Record name | 2-[Methyl(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2893-49-4 | |

| Record name | N-Isopropyl-N-methylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 45488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2893-49-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[Methyl(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 2-(Isopropyl(methyl)amino)ethanol?

An In-Depth Technical Guide to the Chemical Properties of 2-(Isopropyl(methyl)amino)ethanol

Abstract

This compound, a tertiary aminoalcohol, represents a versatile chemical intermediate with significant potential in organic synthesis and materials science. This technical guide provides a comprehensive analysis of its core chemical properties, synthesis, reactivity, and spectroscopic profile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, offering a foundational understanding for its application in complex synthetic endeavors.

Molecular Structure and Identity

This compound, also known by its IUPAC name 2-(isopropyl(methyl)amino)ethan-1-ol, is an organic compound featuring a tertiary amine and a primary alcohol (hydroxyl) functional group.[1] This bifunctional nature is central to its chemical reactivity and utility as a synthetic building block.

-

Synonyms: N-Isopropyl-N-methylethanolamine

The molecule consists of an ethanol backbone with an isopropyl group and a methyl group attached to the nitrogen atom. The presence of both a nucleophilic hydroxyl group and a basic tertiary amine group on a flexible ethyl chain allows it to participate in a wide range of chemical transformations. The molecule is achiral.

Physicochemical Properties

The physical and chemical characteristics of this compound define its behavior in various chemical environments and are critical for designing experimental protocols, including reaction conditions and purification methods.

| Property | Value | Source |

| Molecular Weight | 117.19 g/mol | [1][3] |

| IUPAC Name | 2-(isopropyl(methyl)amino)ethan-1-ol | [1] |

| Formula | C6H15NO | [1][3] |

| SMILES | CC(C)N(C)CCO | [1] |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Production

The synthesis of this compound can be achieved through several established organic chemistry pathways. A prevalent and logical method is the N-alkylation of a precursor amine. A representative synthesis involves the reaction of N-methylethanolamine with an isopropylating agent, such as 2-bromopropane, in the presence of a base to neutralize the HBr byproduct.

General Synthesis Workflow: N-Alkylation

The choice of a non-nucleophilic base, like potassium carbonate, is crucial to prevent side reactions, such as deprotonation of the alcohol, which could lead to undesired byproducts. The solvent, often a polar aprotic solvent like acetonitrile, is selected to facilitate the dissolution of reactants and promote the SN2 reaction mechanism.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Profile

As an aminoalcohol, this compound exhibits reactivity characteristic of both its constituent functional groups.

Reactions of the Tertiary Amine Group

The tertiary amine is basic and can be protonated by acids to form ammonium salts. This reaction is exothermic.[4] The lone pair of electrons on the nitrogen atom makes it a good nucleophile, though sterically hindered by the isopropyl group. It is generally incompatible with strong oxidizing agents, isocyanates, peroxides, epoxides, anhydrides, and acid halides.[4][5]

Reactions of the Hydroxyl Group

The primary alcohol can undergo reactions typical of alcohols:

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

-

Oxidation: Oxidation to an aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

-

Etherification: Formation of ethers, for example, through Williamson ether synthesis.

The dual functionality allows this molecule to act as a bidentate ligand in coordination chemistry, chelating with metal ions through both the nitrogen and oxygen atoms.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, isopropyl (methine and methyl protons), and methylene protons of the ethanol backbone, as well as a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing clear evidence of the carbon skeleton.[6]

Infrared (IR) Spectroscopy

The IR spectrum is a key tool for identifying the functional groups.[7]

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group's stretching vibration.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ range.

-

C-O Stretch: A distinct C-O stretching band for the primary alcohol will be visible around 1050-1150 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern. Electron Ionization (EI) would likely lead to fragmentation patterns resulting from the cleavage of C-C and C-N bonds, providing further structural confirmation.[6][7]

Analytical and Characterization Protocols

Verifying the identity and purity of this compound is essential. The following are standard protocols for its characterization.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the synthesized compound and identify any potential byproducts.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane or methanol.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Column: Standard nonpolar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram to calculate the relative purity. Compare the mass spectrum of the main peak with reference spectra to confirm its identity.

-

Protocol: Functional Group Analysis by FTIR Spectroscopy

-

Objective: To confirm the presence of the hydroxyl and amine functional groups.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[7]

-

Methodology:

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Analysis: Identify the characteristic absorption bands (O-H, C-H, C-O, C-N) and compare their positions to known values for aminoalcohols.

-

Safety, Handling, and Storage

Compounds of this class are typically corrosive and require careful handling. While a specific safety data sheet for this compound is not widely available, data from analogous aminoalcohols like 2-(Isopropylamino)ethanol and 2-(Methylamino)ethanol provide guidance.

-

Hazards: Expected to cause skin burns and serious eye damage.[8][9] May be harmful if swallowed or in contact with skin.[8] May cause respiratory irritation.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong acids and oxidizing agents.[5][9]

Applications and Utility

The unique bifunctional structure of this compound makes it a valuable intermediate in various fields:

-

Pharmaceutical Synthesis: It can serve as a building block for active pharmaceutical ingredients (APIs), where the aminoalcohol moiety is a common feature.

-

Surfactant Production: Similar to other alkanolamines, it can be a precursor in the manufacturing of surfactants and emulsifiers.[10][11][12]

-

Coatings and Resins: It can be used as a solubilizer or stabilizer in coating formulations.[12][13]

References

- 1. 2-[Methyl(isopropyl)amino]ethanol 95% | CAS: 2893-49-4 | AChemBlock [achemblock.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 2893-49-4 | this compound | Tetrahedron [thsci.com]

- 4. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]

- 6. 2-(Ethyl-isopropyl-amino)-ethanol | C7H17NO | CID 22218487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. productcatalog.eastman.com [productcatalog.eastman.com]

- 11. Methyldiisopropanolamine (MDIPA) | Eastman [eastman.com]

- 12. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

2-(Isopropyl(methyl)amino)ethanol synthesis pathways and mechanisms.

An In-Depth Technical Guide to the Synthesis of 2-(Isopropyl(methyl)amino)ethanol

Introduction

This compound, a tertiary amino alcohol with the chemical formula C₆H₁₅NO, is a significant chemical intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this compound, delving into their underlying mechanisms, experimental protocols, and comparative advantages. The content is tailored for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two principal strategies: Reductive Amination and Direct N-Alkylation . The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and control over side-product formation.

Pathway 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. This pathway can be executed in two distinct sequences, depending on the initial precursors.

A) Isopropylation of N-Methylethanolamine via Acetone

This is arguably the most direct approach, starting from readily available N-methylethanolamine and acetone. The reaction proceeds through the in-situ formation of an iminium ion, which is subsequently reduced to the target tertiary amine.

Mechanism:

-

Hemiaminal Formation: The secondary amine of N-methylethanolamine performs a nucleophilic attack on the carbonyl carbon of acetone, forming an unstable hemiaminal intermediate.

-

Iminium Ion Formation: The hemiaminal undergoes dehydration, typically acid-catalyzed, to form a resonance-stabilized iminium ion. This step is the commitment to the C-N bond formation.

-

Reduction: The iminium ion is then reduced to the final product. This can be achieved through catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) or by using chemical reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] Catalytic hydrogenation is often preferred for its high efficiency and cleaner workup, as water is the only byproduct.[4]

Logical Flow: Isopropylation of N-Methylethanolamine

Caption: Reductive amination of N-methylethanolamine with acetone.

B) Methylation of 2-(Isopropylamino)ethanol via Formaldehyde

An alternative reductive amination route involves starting with 2-(isopropylamino)ethanol and methylating it using formaldehyde. This is a classic Eschweiler-Clarke type reaction. The precursor, 2-(isopropylamino)ethanol, is readily synthesized by the reductive amination of ethanolamine with acetone.[5][6]

Mechanism:

-

Hemiaminal Formation: The secondary amine of 2-(isopropylamino)ethanol attacks formaldehyde to form a hemiaminal.

-

Iminium Ion Formation: Dehydration of the hemiaminal yields a methyliminium ion.

-

Reduction: In the classical Eschweiler-Clarke reaction, formic acid acts as both the acid catalyst and the hydride source for reduction. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed for a cleaner process, which is common in industrial applications.[7]

Logical Flow: Methylation of 2-(Isopropylamino)ethanol

Caption: Reductive methylation of 2-(isopropylamino)ethanol.

Pathway 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of an amine with an alkyl halide via a nucleophilic substitution (Sₙ2) reaction. This pathway offers a conceptually simple route but requires careful control to avoid side reactions.

Mechanism:

This pathway starts with N-methylethanolamine and an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane).[8] The lone pair of electrons on the nitrogen atom of N-methylethanolamine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide ion.

Causality Behind Experimental Choices:

-

Over-alkylation: A significant challenge in this method is over-alkylation.[9] The desired tertiary amine product is still nucleophilic and can react with another molecule of the isopropyl halide to form an undesired quaternary ammonium salt. To mitigate this, a slight excess of the starting amine is often used, or the alkyl halide is added slowly to the reaction mixture.[10]

-

Base Requirement: The reaction generates a hydrohalic acid (HBr or HCl) byproduct, which protonates the starting amine, rendering it non-nucleophilic. Therefore, a base (e.g., K₂CO₃, Et₃N) is required to neutralize this acid and regenerate the free amine. A non-nucleophilic, sterically hindered base is preferred to avoid competition with the amine as the nucleophile.[9]

-

Elimination: Isopropyl halides are secondary halides and can undergo elimination (E2) reactions in the presence of a base, especially at higher temperatures, to form propene. The choice of a weaker base and moderate reaction temperatures can help minimize this side reaction.[11]

Mechanism: Direct N-Alkylation

Caption: Sₙ2 mechanism for direct alkylation and potential over-alkylation.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |

| 1A: Reductive Amination | N-Methylethanolamine, Acetone | H₂/Catalyst (Pd/C, PtO₂, etc.) or NaBH(OAc)₃; Mild temperatures. | High selectivity, clean reaction (water is the main byproduct), high atom economy. | Requires handling of hydrogen gas under pressure for catalytic routes; borohydride reagents can be expensive. |

| 1B: Reductive Amination | 2-(Isopropylamino)ethanol, Formaldehyde | H₂/Pd/C or Formic Acid; Mild to moderate temperatures.[7] | Highly efficient for methylation, well-established methodology (Eschweiler-Clarke). | Requires synthesis of the precursor; handling of formaldehyde (toxic). |

| 2: Direct N-Alkylation | N-Methylethanolamine, Isopropyl Halide | Base (K₂CO₃, Et₃N), Solvent (MeCN, THF); Moderate temperatures. | Conceptually simple, avoids specialized reduction equipment if not using H₂. | Risk of over-alkylation to quaternary salts[9], potential for E2 elimination side reactions, generation of salt waste. |

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Illustrative)

This protocol is adapted from established procedures for reductive amination of amino alcohols.[5][7]

Objective: To synthesize this compound from N-methylethanolamine and acetone.

Materials:

-

N-Methylethanolamine (1.0 eq)

-

Acetone (1.2 eq)

-

Palladium on Carbon (10% Pd/C, ~1-2 mol%)

-

Methanol (Solvent)

-

Hydrogen Gas (H₂)

Procedure:

-

To a high-pressure autoclave, charge N-methylethanolamine, acetone, and methanol.

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the autoclave and purge the system several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) with vigorous stirring.

-

Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.[5]

-

Concentrate the filtrate under reduced pressure to remove methanol and any excess acetone.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis via Direct N-Alkylation (Illustrative)

This protocol is based on general principles of amine alkylation.[9][10]

Objective: To synthesize this compound from N-methylethanolamine and 2-bromopropane.

Materials:

-

N-Methylethanolamine (1.2 eq)

-

2-Bromopropane (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

-

Acetonitrile (MeCN) (Solvent)

Procedure:

-

To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-methylethanolamine, anhydrous potassium carbonate, and acetonitrile.

-

Stir the resulting suspension vigorously.

-

Slowly add 2-bromopropane to the mixture dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 80-82 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 2-bromopropane is consumed.

-

Cool the reaction mixture to room temperature.

-

Work-up: Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the combined filtrate under reduced pressure to remove the solvent.

-

The resulting crude oil can be taken up in an organic solvent (e.g., ethyl acetate), washed with water to remove any remaining salts, and dried over anhydrous sodium sulfate.

-

Purification: After filtering the drying agent and concentrating the solvent, the final product is purified by vacuum distillation.

Conclusion

The synthesis of this compound is achievable through several robust pathways. Reductive amination, particularly starting from N-methylethanolamine and acetone, often represents the most efficient and selective method, minimizing side products and maximizing yield, making it suitable for larger-scale production. Direct N-alkylation provides a viable alternative but requires careful optimization to control for over-alkylation and elimination reactions. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, including cost, scale, available equipment, and purity specifications.

References

- 1. 2-[Methyl(isopropyl)amino]ethanol 95% | CAS: 2893-49-4 | AChemBlock [achemblock.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. US5508404A - Reductive amination process - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US9102587B2 - Method for producing 2-(isopropylamino)ethanol - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. CN116444378A - Synthesis method of N-methyl isopropyl amine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

CAS number and molecular weight of 2-(Isopropyl(methyl)amino)ethanol.

An In-Depth Technical Guide to 2-(Isopropyl(methyl)amino)ethanol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2893-49-4), a tertiary amino alcohol with significant utility in chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust synthetic methodology, explores its applications, and provides critical safety and handling protocols. The guide emphasizes the rationale behind experimental procedures and safety measures, grounding the information in established chemical principles to ensure both technical accuracy and practical utility.

Compound Identification and Physicochemical Properties

This compound is a substituted alkanolamine featuring both a tertiary amine and a primary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis. Its core identification and key physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| IUPAC Name | 2-(isopropyl(methyl)amino)ethan-1-ol | [2] |

| CAS Number | 2893-49-4 | [1][2][3] |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [2][4] |

| Synonyms | 2-(N-methyl-N-isopropylamino)-ethanol, Methyl-(2-hydroxy-aethyl)-isopropyl-amine, 2-(Methyl-isopropyl-amino)-ethanol-(1) | [4] |

| SMILES String | CC(C)N(C)CCO | [2] |

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available precursors. The chosen pathway involves an initial reductive amination to form a secondary amine, followed by a second reductive amination (N-methylation) to yield the final tertiary amine. This approach is widely applicable and provides good yields.

Synthetic Pathway Overview

The logical flow for the synthesis involves two distinct reductive amination steps. This ensures high selectivity and minimizes the formation of byproducts.

References

An In-depth Technical Guide to 2-(isopropyl(methyl)amino)ethan-1-ol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the chemical compound 2-(isopropyl(methyl)amino)ethan-1-ol, a tertiary amino alcohol with potential applications across various scientific and industrial domains. This document delves into its chemical identity, plausible synthetic routes, predicted spectroscopic characteristics, and prospective applications, offering valuable insights for researchers, chemists, and professionals in drug development and materials science.

Chemical Identity and Molecular Structure

2-(isopropyl(methyl)amino)ethan-1-ol is a chiral amino alcohol. The presence of a tertiary amine and a primary alcohol functional group within the same molecule imparts it with unique chemical properties, making it a valuable building block in organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(isopropyl(methyl)amino)ethan-1-ol . Its structure is characterized by an ethanol backbone with the nitrogen atom of the amino group bonded to a methyl group, an isopropyl group, and the ethyl chain.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | 2-(isopropyl(methyl)amino)ethan-1-ol | --INVALID-LINK--[1] |

| CAS Number | 2893-49-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₁₅NO | --INVALID-LINK--[1] |

| Molecular Weight | 117.19 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | CC(C)N(C)CCO | --INVALID-LINK--[1] |

Synthetic Methodologies

While specific, peer-reviewed synthetic procedures for 2-(isopropyl(methyl)amino)ethan-1-ol are not extensively documented in readily available literature, a highly plausible and efficient route can be designed based on established methods for the synthesis of N,N-disubstituted amino alcohols. The most logical approach involves the reductive amination of N-methylethanolamine with acetone.

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot synthesis leverages the reaction of a primary or secondary amine with a ketone to form a hemiaminal, which dehydrates to an enamine or iminium ion, followed by in-situ reduction to the target amine.

Diagram 1: Proposed Synthesis of 2-(isopropyl(methyl)amino)ethan-1-ol

Caption: Reductive amination pathway.

Detailed Experimental Protocol

Objective: To synthesize 2-(isopropyl(methyl)amino)ethan-1-ol from N-methylethanolamine and acetone.

Materials:

-

N-methylethanolamine (≥98%)

-

Acetone (ACS grade)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylethanolamine (1 equivalent) in anhydrous methanol (5 mL per gram of amine).

-

Addition of Carbonyl: Cool the solution to 0 °C in an ice bath. To the stirred solution, add acetone (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Formation of Intermediate: Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture back to 0 °C. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 15 °C. Vigorous gas evolution (hydrogen) will be observed.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the gas evolution ceases and the pH is acidic (~pH 2).

-

Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. To the resulting aqueous solution, add 1 M sodium hydroxide until the pH is basic (~pH 12).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation to afford pure 2-(isopropyl(methyl)amino)ethan-1-ol.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following characterization data is predicted based on the molecular structure and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.60 | t | 2H | -CH₂-OH |

| ~2.80 | sept | 1H | -CH(CH₃)₂ |

| ~2.50 | t | 2H | -N-CH₂- |

| ~2.30 | s | 3H | N-CH₃ |

| ~1.05 | d | 6H | -CH(CH₃)₂ |

| (broad) | s | 1H | -OH |

Causality of Shifts:

-

The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are expected to be the most deshielded of the aliphatic chain protons due to the electronegativity of the oxygen atom.

-

The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons.

-

The N-methyl protons will appear as a singlet as there are no adjacent protons to couple with.

-

The two methyl groups of the isopropyl moiety are diastereotopic and may appear as two distinct doublets, though they are often observed as a single doublet.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~60 | -CH₂-OH |

| ~58 | -N-CH₂- |

| ~55 | -CH(CH₃)₂ |

| ~42 | N-CH₃ |

| ~18 | -CH(CH₃)₂ |

Causality of Shifts: The carbons directly attached to the heteroatoms (N and O) will be the most deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and amine functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| 1470-1450 | Medium | C-H bend (aliphatic) |

| 1150-1050 | Strong | C-O stretch (primary alcohol) |

| 1100-1000 | Medium | C-N stretch (tertiary amine) |

Potential Applications

While specific applications for 2-(isopropyl(methyl)amino)ethan-1-ol are not widely reported, its structural features suggest its utility in several areas, analogous to other N-alkylethanolamines.

Pharmaceutical Synthesis

Amino alcohols are crucial building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The tertiary amine and hydroxyl functionalities can be readily modified to introduce desired pharmacophores. The chirality of the molecule also makes it a candidate for the synthesis of enantiomerically pure drugs.

Corrosion Inhibitors

The lone pair of electrons on the nitrogen atom and the presence of the hydroxyl group allow for the molecule to adsorb onto metal surfaces, forming a protective layer that can inhibit corrosion. This is a common application for many amino alcohols.

Catalysis

Chiral amino alcohols are frequently employed as ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Surfactants and Emulsifiers

Reaction of the hydroxyl group with fatty acids can produce ester-amines, which possess amphiphilic properties and can function as surfactants or emulsifiers in various formulations.

Conclusion

2-(isopropyl(methyl)amino)ethan-1-ol is a versatile tertiary amino alcohol with significant potential as a synthetic intermediate. This guide has outlined its chemical identity, a practical synthetic route via reductive amination, and its predicted spectroscopic profile. The exploration of its applications in pharmaceuticals, materials science, and catalysis presents a promising avenue for future research and development. The protocols and data presented herein provide a solid foundation for scientists and researchers to further investigate and utilize this valuable chemical compound.

References

Physical and chemical properties of N-Isopropylethanolamine.

An In-Depth Technical Guide to N-Isopropylethanolamine: Properties, Synthesis, and Applications

Introduction

N-Isopropylethanolamine (IPAE), a member of the alkanolamine family, is a bifunctional organic compound featuring both a secondary amine and a primary alcohol functional group. This unique structure imparts a versatile set of physical and chemical properties, making it a valuable intermediate and building block in a wide range of chemical syntheses. From the production of emulsifiers and surfactants to its potential applications in pharmaceutical development, a thorough understanding of IPAE's characteristics is essential for researchers, chemists, and formulation scientists.[1][2]

This guide provides a comprehensive technical overview of N-Isopropylethanolamine, delving into its core physicochemical properties, common synthesis methodologies, key chemical reactions, and established protocols for its analysis and safe handling. The content is structured to provide not just data, but also expert insights into the causality behind its behavior, ensuring a robust and practical understanding for professionals in the field.

Chemical Identity and Molecular Structure

N-Isopropylethanolamine is systematically known as 2-(isopropylamino)ethanol.[3] Its structure consists of an ethanol backbone with an isopropyl group attached to the nitrogen atom. The presence of both a hydroxyl (-OH) and a secondary amino (-NH-) group allows it to participate in a wide variety of chemical reactions and intermolecular interactions, such as hydrogen bonding, which dictates its physical properties like boiling point and solubility.

Key Identifiers:

-

IUPAC Name: 2-(propan-2-ylamino)ethanol[3]

-

Common Synonyms: N-Isopropylethanolamine, Isopropylaminoethanol, 2-Isopropylamino ethanol[3][4]

-

CAS Number: 109-56-8[4]

-

Molecular Formula: C₅H₁₃NO[4]

Caption: Molecular structure of N-Isopropylethanolamine (C₅H₁₃NO).

Physicochemical Properties

The physical properties of IPAE are a direct consequence of its molecular structure. Its relatively high boiling point is attributable to intermolecular hydrogen bonding facilitated by the amine and hydroxyl groups. It is a colorless to amber or straw-colored liquid under standard conditions.[3][5][6]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 103.16 g/mol | [3][4] |

| Appearance | Colorless to amber/straw-colored liquid | [3][5] |

| Boiling Point | 172 °C (at 760 mmHg) | [7] |

| Melting Point | ~15.85 °C | [5][6][7] |

| Density | 0.897 - 0.92 g/mL at 25 °C | [5][7] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [7] |

| Refractive Index (n20/D) | ~1.441 | [7] |

| Water Solubility | Soluble / Miscible | [5][6] |

| pKa | 14.79 (Predicted) | [5][6][7] |

Solubility Profile

N-Isopropylethanolamine is soluble in water.[6] This is due to the polarity of the molecule and its ability to form hydrogen bonds with water molecules via both the nitrogen and oxygen atoms. It is also miscible with many common organic solvents like ethanol and acetone.[8] However, it is less soluble in non-polar solvents such as n-heptane.[8] This amphiphilic character is key to its use in emulsifier formulations.[5]

Basicity and pKa

As an amine, IPAE is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton. The predicted pKa of its conjugate acid is approximately 14.79, indicating it will react exothermically with acids to form salts.[3][5][7][9] This basicity is a critical factor in its catalytic activity and its reactivity profile.

Synthesis Methodologies

The production of N-Isopropylethanolamine can be achieved through several synthetic routes. The choice of method often depends on the scale of production, available starting materials, and desired purity.

Method 1: Reaction of Isopropylamine with Ethylene Oxide

This is a common industrial method for producing alkanolamines. Isopropylamine is reacted directly with ethylene oxide. The reaction is typically carried out under pressure and at elevated temperatures. The primary reaction yields N-Isopropylethanolamine, but further reaction with ethylene oxide can lead to the formation of the diethanolamine byproduct.

Caption: Industrial synthesis of IPAE via ethoxylation of isopropylamine.

Method 2: Reductive Amination

A versatile laboratory-scale synthesis involves the reductive amination of ethanolamine with acetone.[10] In this two-step, one-pot process, ethanolamine and acetone first form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to form the final secondary amine product. A reducing agent such as sodium borohydride or catalytic hydrogenation is employed for the reduction step.[10] This method offers high yields and avoids the need to handle gaseous and highly reactive ethylene oxide.

Chemical Reactivity and Stability

N-Isopropylethanolamine's reactivity is governed by its two functional groups.

-

Amine Group: As a secondary amine, it can undergo N-alkylation, acylation, and reaction with aldehydes and ketones. It is basic and will react with acids to form ammonium salts.[3][5] Secondary amines may also react with nitrites to form potentially carcinogenic N-nitrosamines.[11]

-

Alcohol Group: The primary hydroxyl group can be esterified, oxidized to an aldehyde, or converted to an ether.

Stability and Incompatibilities: The compound is stable under normal storage conditions.[12] However, it is incompatible with strong oxidizing agents, acids, isocyanates, peroxides, epoxides, and acid halides.[3][5][9] Contact with strong reducing agents, such as hydrides, can generate flammable hydrogen gas.[3][5][9] At high temperatures, such as during combustion, it may decompose to emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[3][11]

Applications in Drug Development and Industry

The versatile nature of IPAE makes it a valuable component in several fields.

-

Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules, including heterocyclic N,O-acetals.[5]

-

Surfactants and Emulsifiers: Its amphiphilic properties are leveraged in the production of emulsifying agents.[2][5]

-

CO₂ Capture: Aqueous solutions of IPAE have been evaluated for their ability to absorb carbon dioxide, a property common to many alkanolamines.

-

Pharmaceuticals: Alkanolamines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[1] The structural motif of IPAE can be found in various drug candidates. Furthermore, its ability to form salts can be used to modify the solubility and bioavailability of acidic drug compounds, a critical aspect of drug formulation and delivery.[2]

Analytical and Quality Control Protocols

Ensuring the purity and identity of N-Isopropylethanolamine is critical for its application, especially in pharmaceutical contexts. A combination of chromatographic and spectroscopic techniques is typically employed.

Protocol: Purity Assessment by Gas Chromatography (GC)

-

Objective: To determine the purity of an N-Isopropylethanolamine sample and quantify any impurities, such as the starting materials or the N-isopropyldiethanolamine byproduct.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase, is suitable for separating polar amines.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the IPAE sample (e.g., 1000 ppm) in a suitable solvent like methanol or isopropanol.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to 250 °C. A split injection mode is common.

-

Oven Program: Start with an initial oven temperature of 80 °C, hold for 2 minutes, then ramp the temperature at a rate of 10 °C/min up to 220 °C and hold for 5 minutes.

-

Detection: The FID detector, heated to 270 °C, will detect the organic compounds as they elute from the column.

-

Data Analysis: The purity is calculated based on the area percent of the main IPAE peak relative to the total area of all peaks in the chromatogram.

-

Caption: Standard workflow for purity analysis of IPAE by GC-FID.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet), two methylene groups (triplets), and exchangeable protons for the -OH and -NH groups.

-

IR Spectroscopy: The infrared spectrum would display prominent broad absorption bands for the O-H and N-H stretches (around 3300 cm⁻¹), as well as C-H and C-N stretching vibrations.

Safety, Handling, and Storage

N-Isopropylethanolamine is a hazardous substance and must be handled with appropriate precautions. It is corrosive and can cause burns to the skin and serious eye damage.[11] It is also harmful if swallowed or in contact with skin.[11]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Face shield if splashing is a risk. | [12] |

| Skin Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber). Wear overalls and an apron. | [11][12] |

| Respiratory Protection | Use in a well-ventilated area. If vapors are generated, use a respirator with an appropriate filter for organic vapors/ammonia (e.g., type ABEK). | |

| Footwear | Safety footwear or chemical-resistant gumboots. | [11] |

Handling and Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[11][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12][13]

-

Store away from incompatible materials such as acids and oxidizing agents.[11]

-

Ground and bond containers when transferring material to prevent static discharge.[12][13]

-

Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after use.[12][13]

Conclusion

N-Isopropylethanolamine is a functionally rich molecule with a well-defined set of physical and chemical properties. Its dual amine-alcohol character makes it a reactive and versatile building block for chemical synthesis, particularly in the production of surfactants and as a potential component in pharmaceutical manufacturing. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-(ISOPROPYLAMINO)ETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.co.uk [fishersci.co.uk]

Reactivity profile of 2-(Isopropyl(methyl)amino)ethanol.

An In-depth Technical Guide to the Reactivity Profile of 2-(Isopropyl(methyl)amino)ethanol

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound (CAS No: 2893-49-4), a bifunctional molecule featuring a tertiary amine and a primary alcohol. As a versatile building block in organic synthesis, its utility spans pharmaceutical intermediates, polymer chemistry, and the development of specialty chemicals. This document elucidates the distinct reactivity of each functional group, explores potential synthetic pathways, details analytical characterization methods, and outlines critical safety and handling protocols based on data from structurally analogous compounds. The insights are tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices and providing actionable, self-validating protocols.

Molecular Identity and Physicochemical Properties

This compound is an alkanolamine whose chemical behavior is dictated by the interplay between a sterically hindered tertiary amine and a reactive primary hydroxyl group. While extensive experimental data for this specific molecule is limited, its properties can be reliably inferred from well-studied analogs like 2-(Isopropylamino)ethanol and 2-(Methylamino)ethanol.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(isopropyl(methyl)amino)ethan-1-ol | [1] |

| CAS Number | 2893-49-4 | [1] |

| Molecular Formula | C₆H₁₅NO | [2] |

| Molecular Weight | 117.19 g/mol | [2] |

| Synonyms | 2-(isopropyl-methyl-amino)-ethanol | |

| Boiling Point | ~159-172 °C (estimated based on analogs) | [3] |

| Density | ~0.9 g/mL (estimated based on analogs) | [3] |

Core Reactivity Analysis

The molecule's reactivity is not merely the sum of its parts; the proximity of the nitrogen and oxygen atoms influences its overall chemical behavior, including its potential as a chelating ligand. The core reactivity stems from the nucleophilic and basic nature of the tertiary amine and the nucleophilic and slightly acidic nature of the primary alcohol.

The Tertiary Amine Moiety

The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a nucleophile. Its reactivity is moderated by the steric bulk of the isopropyl and methyl groups.

-

Basicity: The tertiary amine readily accepts a proton from acids in exothermic neutralization reactions to form ammonium salts.[4]

-

Nucleophilicity & Quaternization: It can act as a nucleophile, attacking electrophilic centers. A classic reaction is quaternization, where it reacts with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation is fundamental in modifying the molecule's solubility and its application in phase-transfer catalysis.

-

Stability: Unlike secondary amines, this tertiary amine will not react with nitrites to form N-nitrosamines, a crucial consideration in pharmaceutical development and safety assessment.[5] However, the product is stable under standard ambient conditions.

The Primary Alcohol Moiety

The primary hydroxyl group is a versatile functional handle for a wide range of organic transformations.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents (e.g., PCC, PDC for the aldehyde; KMnO₄, Jones reagent for the carboxylic acid). The choice of reagent is critical for controlling the reaction outcome.

-

Esterification: It reacts with carboxylic acids, acid chlorides, or anhydrides to form esters. Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is a common method.

-

Etherification: The hydroxyl proton can be removed by a strong base (e.g., NaH) to form an alkoxide, a potent nucleophile that can react with alkyl halides in Williamson ether synthesis to produce ethers.

Bifunctional Reactivity

The presence of both N and O donor atoms allows this compound to act as a bidentate chelating ligand for various metal ions. This property is analogous to other amino alcohols used in coordination chemistry to influence the stability, reactivity, and catalytic properties of metal complexes.[6]

Synthetic Pathways

The synthesis of this compound can be approached through several established methodologies for forming C-N bonds, typically starting from more readily available precursors. The following protocols are proposed based on standard, reliable organic transformations.

Protocol 1: Synthesis via Reductive Amination

This is a highly efficient and common method for preparing amines. The proposed pathway involves the reaction of 2-(methylamino)ethanol with acetone, followed by reduction of the intermediate iminium ion.

Causality: This one-pot procedure is favored for its high atom economy and the use of readily available, inexpensive starting materials. Sodium borohydride is a mild and selective reducing agent, making the protocol robust and safe for standard laboratory settings.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-(methylamino)ethanol (1.0 equiv.) and methanol as the solvent. Cool the flask to 0 °C in an ice bath.

-

Imine Formation: Add acetone (1.1 equiv.) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress via TLC or GC-MS.

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by vacuum distillation to yield the final product.

Spectroscopic & Analytical Characterization

Structural confirmation of the final product is paramount. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's identity and purity. While experimental spectra for this specific compound are not widely published, a predicted profile can be constructed based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Value & Rationale |

| ¹H NMR | Chemical Shift (δ) | ~3.6 ppm (t, 2H): -CH₂-OH, triplet due to coupling with adjacent -CH₂-N. ~2.7 ppm (septet, 1H): -CH(CH₃)₂, septet due to coupling with six methyl protons. ~2.5 ppm (t, 2H): -N-CH₂-CH₂-, triplet due to coupling with adjacent -CH₂-OH. ~2.3 ppm (s, 3H): -N-CH₃, singlet as there are no adjacent protons. ~1.0 ppm (d, 6H): -CH(CH₃)₂, doublet due to coupling with the methine proton. |

| ¹³C NMR | Chemical Shift (δ) | ~60 ppm: -CH₂-OH carbon. ~58 ppm: -N-CH₂- carbon. ~55 ppm: -CH(CH₃)₂ carbon. ~42 ppm: -N-CH₃ carbon. ~18 ppm: -CH(CH₃)₂ carbons. |

| IR | Wavenumber (cm⁻¹) | 3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol. 2970-2800 cm⁻¹ (strong): C-H alkane stretches. 1150-1050 cm⁻¹ (strong): C-O stretch from the primary alcohol. 1200-1020 cm⁻¹ (medium): C-N stretch from the amine. |

Protocol 2: Standard Analytical Workflow

Self-Validation: This protocol ensures trustworthy results by including an internal standard for NMR calibration and a background scan for IR, which are self-validating steps to guarantee the accuracy of the acquired data.

Methodology:

-

Sample Preparation (NMR): Dissolve 10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a 5 mm NMR tube.

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz). Use standard pulse programs. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (e.g., 77.16 ppm for CDCl₃).[7]

-

Sample Preparation (IR): For liquid samples, Attenuated Total Reflectance (ATR) is the most straightforward method. Place a single drop of the neat liquid onto the ATR crystal.[7]

-

IR Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via GC-MS or direct infusion). Electron Ionization (EI) will provide fragmentation data useful for structural confirmation.

Safety, Handling, and Stability

Given the lack of specific safety data for this compound, a conservative approach based on its functional groups and structurally similar amino alcohols is required.[4][5]

Table 3: Hazard Profile Summary (Extrapolated from Analogs)

| Hazard Type | GHS Classification & Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed or in contact with skin. [4][5] | Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. Wear protective gloves and clothing. |

| Corrosion/Irritation | Causes severe skin burns and eye damage. [5] May cause respiratory irritation.[4] | Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area. |

| Flammability | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. |

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[8] All equipment used when handling the product must be grounded to prevent static discharge.[4] Avoid breathing vapors and direct contact with skin and eyes.[5]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5] Keep separated from incompatible materials such as strong acids, acid halides, anhydrides, and strong oxidizing agents.[4][8]

-

Stability: The product is chemically stable under standard ambient conditions. It may decompose on heating, potentially emitting toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: As a building block, it can be used to construct more complex molecules. Amino alcohols are key scaffolds in many active pharmaceutical ingredients (APIs), including bronchodilators and local anesthetics, where the amino group is crucial for interacting with biological targets.[2][9]

-

Polymer Chemistry: The hydroxyl group can be used to create polyester or polyurethane chains, while the tertiary amine can act as a catalyst or a site for polymer modification.

-

Corrosion Inhibitors: The ability of the amine to adsorb onto metal surfaces makes it a candidate for formulations designed to prevent corrosion, particularly in industrial water systems.[9]

References

- 1. 2-[Methyl(isopropyl)amino]ethanol 95% | CAS: 2893-49-4 | AChemBlock [achemblock.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-(Isopropylamino)ethanol 70 109-56-8 [sigmaaldrich.com]

- 4. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. N-Benzyl-N-methylethanolamine | High-Purity Reagent [benchchem.com]

Substituted Amino Alcohols: Core Synthons in Modern Chemical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted amino alcohols are foundational chiral building blocks in chemical synthesis. Their prevalence in pharmaceuticals, natural products, and agrochemicals underscores their significance.[1][2] These bifunctional molecules, containing both an amine and an alcohol group, serve critical roles as chiral auxiliaries, ligands for asymmetric catalysis, and direct precursors to complex molecular targets.[3][4] This guide provides an in-depth analysis of the core synthetic strategies for accessing enantiomerically pure substituted amino alcohols, delves into their primary applications, and offers field-proven insights into experimental design and execution. We will explore the causality behind methodological choices, present self-validating protocols, and ground all claims in authoritative literature.

The Strategic Importance of Chiral Amino Alcohols

The precise three-dimensional arrangement of functional groups is often the basis for the selective interaction of a molecule with a biological target, such as an enzyme or receptor. The chiral vicinal (1,2-) amino alcohol motif is particularly ubiquitous, found in over 300,000 compounds and more than 80 FDA-approved drugs.[5] Their value extends beyond their presence in final products; they are instrumental in transferring chirality during a synthesis. As ligands, they can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.[6] As chiral auxiliaries, they can be temporarily incorporated into a substrate to control the facial selectivity of a bond-forming step before being cleaved and recovered.[4] Furthermore, simple amino alcohols derived from natural amino acids have emerged as powerful and inexpensive organocatalysts for a variety of asymmetric transformations.[7][8][9]

Core Methodologies for Enantioselective Synthesis

The development of efficient, scalable, and highly stereoselective routes to chiral amino alcohols is a central theme in modern organic synthesis.[1] Methodologies range from leveraging nature's chiral pool to sophisticated transition-metal and enzyme-catalyzed reactions.

Synthesis from the Chiral Pool: The Foundational Approach

One of the most direct and historically significant methods for producing enantiopure amino alcohols is the reduction of natural α-amino acids.[1][10] This strategy leverages the high optical purity and commercial availability of dozens of amino acid starting materials.

Causality and Experimental Insight: The choice of reducing agent is critical and depends on the protection state of the amine and the scale of the reaction. Lithium aluminum hydride (LiAlH₄) is highly effective but requires stringent anhydrous conditions and careful quenching. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or sodium borohydride with an additive like iodine (NaBH₄/I₂), offer a milder and often safer alternative, particularly for large-scale synthesis.[11] The key to success is the initial formation of a stable complex (e.g., an amino-borane adduct) that prevents side reactions and allows for the selective reduction of the carboxylic acid.

Workflow for Amino Acid Reduction

References

- 1. benchchem.com [benchchem.com]

- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 3. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Alkanolamine - Wikipedia [en.wikipedia.org]

- 11. chimia.ch [chimia.ch]

The Genesis of a Versatile Molecular Scaffold: Early Research and Discovery of N-Substituted Ethanolamines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted ethanolamines represent a cornerstone in the edifice of modern organic chemistry and pharmacology. Their deceptively simple structure, a union of an amino group and an alcohol, belies a rich history of discovery and a vast landscape of applications. This technical guide navigates the early chronicles of N-substituted ethanolamines, from their initial synthesis in the 19th century to the elucidation of their diverse chemical and biological properties that paved the way for their contemporary significance. We will delve into the foundational synthetic methodologies, explore the pioneering pharmacological investigations, and provide a detailed, historically relevant experimental protocol. This guide aims to equip researchers with a robust understanding of the origins of this critical class of compounds, fostering a deeper appreciation for the scientific legacy that underpins their current and future applications.

Introduction: The Dawn of Amino Alcohols

The story of N-substituted ethanolamines begins with the broader exploration of amino alcohols, a class of organic compounds containing both an amine and a hydroxyl functional group. The initial forays into this chemical territory were driven by a fundamental curiosity about the reactivity of simple organic molecules.

The discovery of ethanolamines is credited to Charles Adolphe Wurtz in 1860. While studying derivatives of ethylene oxide, which he had discovered a year prior, Wurtz heated 2-chloroethanol with an ammonia solution. This reaction yielded the salts of ethanolamines, though he was unable to isolate the free bases. This seminal work laid the groundwork for future investigations into this new class of compounds.

It was not until 1897 that Ludwig Knorr, a prominent German chemist, developed a method to not only synthesize but also separate the individual ethanolamines—monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA)—through fractional distillation. Knorr's work was pivotal, as it allowed for the systematic study of the properties of these individual compounds for the first time.

However, the true industrial and commercial significance of ethanolamines and their N-substituted derivatives remained largely unrealized until after World War II, when the large-scale production of ethylene oxide became feasible.

Foundational Synthetic Methodologies

The early syntheses of N-substituted ethanolamines were elegant in their simplicity, often relying on fundamental reactions that are still taught in introductory organic chemistry courses. These methods, while perhaps lacking the sophistication of modern catalytic systems, were robust and effective, enabling the initial exploration of this chemical space.

The Wurtz Reaction and its Conceptual Extension

The work of Charles Adolphe Wurtz,

Spectroscopic Data for 2-(Isopropyl(methyl)amino)ethanol: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Isopropyl(methyl)amino)ethanol (CAS No. 2893-49-4), a tertiary amino alcohol of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed analysis based on high-quality predicted data, contextualized with field-proven insights into data acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar compounds.

Introduction and Molecular Structure

This compound, also known as N-isopropyl-N-methylethanolamine, is a chiral amino alcohol with the molecular formula C₆H₁₅NO. Its structure features a tertiary amine and a primary alcohol, making it a versatile building block in organic synthesis. The presence of these functional groups dictates its chemical reactivity and provides distinct signatures in various spectroscopic analyses. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals for each proton environment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.55 | Triplet | 2H | -CH₂-OH (a) |

| ~2.80 | Septet | 1H | -CH-(CH₃)₂ (c) |

| ~2.45 | Triplet | 2H | -N-CH₂- (b) |

| ~2.25 | Singlet | 3H | N-CH₃ (d) |

| ~1.05 | Doublet | 6H | -CH-(CH₃)₂ (e) |

| ~2.0-3.0 (broad) | Singlet | 1H | -OH |

Causality Behind Experimental Choices: The choice of a high-field spectrometer (500 MHz) is crucial for resolving the multiplets, particularly the septet of the isopropyl methine proton. CDCl₃ is a common solvent for non-polar to moderately polar compounds, and its residual peak at 7.26 ppm provides a convenient internal reference. The broadness of the hydroxyl proton signal is due to chemical exchange and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~60.5 | -CH₂-OH (a) |

| ~58.0 | -N-CH₂- (b) |

| ~55.0 | -CH-(CH₃)₂ (c) |

| ~42.0 | N-CH₃ (d) |

| ~18.5 | -CH-(CH₃)₂ (e) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H and C-N bonds.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-N stretch (tertiary amine) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Expertise & Experience: The broadness of the O-H stretch is a classic indicator of hydrogen bonding, which is expected for an alcohol. The absence of a sharp N-H stretch around 3300-3500 cm⁻¹ is a key confirmation of the tertiary nature of the amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Assignment |

| 117 | Low | [M]⁺ (Molecular Ion) |

| 102 | Moderate | [M - CH₃]⁺ |

| 86 | High | [M - CH₂OH]⁺ |

| 72 | High | [M - C₃H₇]⁺ |

| 58 | Very High (Base Peak) | [CH₃N(H)CH₂CH₂]⁺ or [CH₃N(CH₃)CH₂]⁺ (α-cleavage) |

Trustworthiness: The fragmentation pattern is a self-validating system. The base peak at m/z 58 is the most stable fragment, likely resulting from alpha-cleavage, a characteristic fragmentation pathway for amines where the bond beta to the nitrogen is cleaved. The presence of the molecular ion, even at low intensity, is crucial for confirming the molecular weight.

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocols

NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. A standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy (ATR)

Methodology:

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[1]

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance spectrum.

Mass Spectrometry (GC-MS)

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent such as methanol or dichloromethane.

-

GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The GC oven temperature is programmed to ramp up to ensure separation from any impurities.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using an Electron Ionization (EI) source at 70 eV. The mass analyzer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust foundation for the characterization of this compound. The combination of NMR, IR, and MS data offers a comprehensive and self-validating approach to confirming the structure and purity of this important chemical intermediate. The detailed methodologies and expert insights serve as a practical resource for scientists engaged in the synthesis and analysis of this and related amino alcohols.

References

Methodological & Application

Detailed protocol for the synthesis of 2-(Isopropyl(methyl)amino)ethanol.

An Application Note for the Synthesis of 2-(Isopropyl(methyl)amino)ethanol

Introduction

This compound is a tertiary amino alcohol with the chemical formula C₆H₁₅NO.[1][2] Its structure, featuring a tertiary amine and a primary alcohol, makes it a potentially valuable building block in organic synthesis. This class of compounds, alkylalkanolamines, finds broad application as solubilizers in coatings, intermediates for surfactants, and precursors in the synthesis of pharmaceuticals and agrochemicals.[3] For instance, the structural motif is relevant in the creation of more complex molecules where tailored lipophilicity and basicity are required.

This document provides a detailed protocol for the synthesis of this compound, designed for researchers and professionals in chemical and drug development. It outlines two robust synthetic strategies, emphasizing the causality behind experimental choices, comprehensive safety protocols, and methods for purification and characterization.

Strategic Overview of Synthesis

Two primary, logically sound pathways are presented for the synthesis of the target compound.

-

Route A: Reductive Amination of 2-(Isopropylamino)ethanol. This is a classical and highly effective method that involves the methylation of a secondary amino alcohol precursor. It proceeds by forming an intermediate iminium ion from the reaction of 2-(isopropylamino)ethanol with formaldehyde, which is then reduced in situ to the desired tertiary amine. This pathway is often favored in laboratory settings due to its operational simplicity and the avoidance of highly hazardous reagents like ethylene oxide. A known synthesis for a similar compound, 2-(N-isopropyl-N-methylamino)propoxyethanol, utilizes this exact strategy with formaldehyde and catalytic hydrogenation (H₂/Pd-C).[4]

-

Route B: Ethoxylation of N-Methylisopropylamine. This approach involves the nucleophilic ring-opening of ethylene oxide with N-methylisopropylamine. This method is a cornerstone of industrial amino alcohol production.[5][6] While highly efficient, it requires specialized equipment (a pressure reactor) and stringent safety measures due to the extremely hazardous nature of ethylene oxide. The key challenge is controlling the stoichiometry to prevent sequential additions of ethylene oxide, which would lead to the formation of polyethoxylated byproducts.

This guide will provide a detailed, step-by-step protocol for Route A (Reductive Amination) due to its broader applicability and enhanced safety profile for typical research laboratories. Route B will be discussed as an industrial-scale alternative.

PART 1: Detailed Protocol — Reductive Amination